Product packaging for (5S)-5-Methyl-1,3-oxazolidine(Cat. No.:CAS No. 2166171-80-6)

(5S)-5-Methyl-1,3-oxazolidine

Cat. No.: B2599401
CAS No.: 2166171-80-6
M. Wt: 87.122
InChI Key: HBVZPVWFLGXUAU-BYPYZUCNSA-N
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Description

(5S)-5-Methyl-1,3-oxazolidine is a chiral heterocyclic compound that serves as a key synthetic intermediate and precursor in medicinal chemistry and organic synthesis. As a member of the oxazolidine family, this scaffold is of significant research interest for constructing novel oxazolidinone-based pharmacophores, a class of synthetic antibacterial agents known for their unique mechanism of action against multi-drug resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 5-methyl substitution on the ring provides a defined stereocenter, making this (S)-configured enantiomer a valuable chiral auxiliary or building block for developing stereoselective syntheses . Researchers utilize this and related structures to develop new antibacterial compounds that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B2599401 (5S)-5-Methyl-1,3-oxazolidine CAS No. 2166171-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-methyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVZPVWFLGXUAU-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5s 5 Methyl 1,3 Oxazolidine and Its Chiral Derivatives

Stereoselective Cyclization Approaches

The formation of the oxazolidine (B1195125) ring with high stereocontrol is a critical challenge. Several advanced strategies have been developed to address this, moving beyond classical condensation reactions.

Intramolecular Cyclization of Amino Alcohols with Carbonyl Derivatives

The intramolecular cyclization of amino alcohols with various carbonyl derivatives represents a fundamental and widely utilized method for the synthesis of oxazolidines. This approach leverages the nucleophilic character of the amino and hydroxyl groups to react with an electrophilic carbonyl carbon, leading to the formation of the heterocyclic ring. The stereochemistry of the resulting oxazolidine is often dictated by the stereocenters present in the starting amino alcohol.

A common strategy involves the reaction of an amino alcohol with an aldehyde or ketone. For instance, the condensation of (S)-2-amino-1-butanol with a suitable carbonyl compound can yield the corresponding (5S)-4-ethyl-2-oxazolidinone, a related chiral auxiliary. nih.gov This transformation typically proceeds via the formation of a hemiaminal intermediate, followed by cyclization. organic-chemistry.org The reaction conditions can be optimized to favor the desired diastereomer, often through the use of specific catalysts or solvents.

Furthermore, intramolecular cyclization can be achieved using carbamate (B1207046) derivatives of amino alcohols. While carbamates are generally considered unreactive towards nucleophilic attack, making them excellent protecting groups for amines, their intramolecular cyclization can be induced under specific conditions, such as treatment with a strong base. nih.gov This approach has been successfully employed in the synthesis of functionalized lactams from chiral oxazolidinone precursors. nih.gov

An intramolecular aminative Umpolung cyclization strategy has also been developed, utilizing α,α-diphenylglycine as both an amination and Umpolung reagent. In this method, an aldehyde bearing an additional carbonyl group undergoes condensation with α,α-diphenylglycine to form an imine. Subsequent decarboxylation generates a delocalized 2-azaallylanion, which then undergoes intramolecular cyclization to produce exocyclic β-amino alcohols with high diastereoselectivity. acs.orgnih.gov

Palladium-Catalyzed Carboamination Strategies for Stereoselective Formation

Palladium-catalyzed carboamination has emerged as a powerful tool for the stereoselective synthesis of substituted 1,3-oxazolidines. This methodology allows for the formation of both a carbon-carbon and a carbon-nitrogen bond in a single transformation, offering a distinct advantage over traditional methods that typically form the C-N and C-O bonds of the oxazolidine ring in separate steps. nih.gov

One notable strategy involves the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.govorganic-chemistry.orgnih.govacs.org This reaction between aryl or alkenyl bromides and enol ethers derived from readily available 1,2-amino alcohols generates cis-disubstituted 2,4- or 2,5-oxazolidines with good to excellent diastereoselectivity. nih.govorganic-chemistry.orgnih.govacs.org A key feature of this transformation is that enantiomerically enriched substrates are converted without any loss of optical purity. nih.govorganic-chemistry.orgnih.govacs.org The use of the ligand S-Phos has been shown to be particularly effective in promoting this challenging sp³-sp³ C-C bond-forming reductive elimination from the palladium(II) intermediate. nih.govorganic-chemistry.org This approach provides access to synthetically useful products that are difficult to prepare using existing methods. nih.gov

The general mechanism is believed to proceed via an intramolecular syn-aminopalladation of an intermediate complex. nih.gov This method has demonstrated a broad substrate scope, accommodating various aryl bromides and alkenyl halides. organic-chemistry.org The resulting heterocyclic products can be obtained in just three steps from commercially available amino alcohols in good yield and with high diastereoselectivity. nih.govorganic-chemistry.org

Catalyst SystemSubstrateProductDiastereomeric Ratio (dr)Yield (%)
Pd(OAc)₂ / S-PhosO-vinyl-1,2-amino alcohol derivative + Aryl bromidecis-2,5-disubstituted 1,3-oxazolidineup to >20:1up to 70
Pd(OAc)₂ / S-PhosO-vinyl-1,2-amino alcohol derivative + Alkenyl bromidecis-2,5-disubstituted 1,3-oxazolidineGood to excellentGood

This table summarizes representative data from palladium-catalyzed carboamination reactions for the synthesis of substituted oxazolidines.

This innovative strategy highlights the utility of enol ethers as viable substrates in alkene carboamination processes and underscores the effectiveness of palladium catalysis in the stereocontrolled synthesis of complex heterocyclic systems. nih.govorganic-chemistry.org

Gold(I)-Catalyzed Rearrangements for Oxazolidine Ring Construction

Gold(I) catalysis has become a prominent tool in organic synthesis, valued for its ability to activate alkynes and other unsaturated functionalities under mild reaction conditions. researchgate.netacs.org While direct gold-catalyzed synthesis of (5S)-5-Methyl-1,3-oxazolidine is not extensively documented, the principles of gold-catalyzed rearrangements offer potential pathways for the construction of the oxazolidine ring.

Gold(I) catalysts are known to facilitate a variety of cyclization and rearrangement reactions, often involving enynes, allenes, and other unsaturated substrates. researchgate.netacs.orgnih.gov These transformations typically proceed through the formation of a gold-activated intermediate, which can then be trapped by a nucleophile, including the nitrogen or oxygen of an amino alcohol derivative. researchgate.net For instance, gold-catalyzed hydroamination and hydroalkoxylation of allenes and alkynes are well-established methods for the synthesis of nitrogen- and oxygen-containing heterocycles.

One can envision a scenario where a suitably functionalized amino alcohol derivative containing an alkyne or allene (B1206475) moiety could undergo a gold(I)-catalyzed intramolecular cyclization to form the oxazolidine ring. The stereochemistry of the reaction would be influenced by the chiral environment provided by the starting material and the specific gold catalyst and ligands employed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.govresearchgate.netbeilstein-archives.orgbeilstein-journals.org This technology has been successfully applied to the synthesis of various oxazolidine derivatives, offering a more efficient alternative to conventional heating methods. nih.govresearchgate.netbeilstein-archives.org

The synthesis of 4-substituted oxazolidin-2-ones and their thione analogs from corresponding amino alcohols has been shown to be significantly improved under microwave irradiation. nih.govresearchgate.net For example, the reaction of amino alcohols with diethyl carbonate or carbon disulfide under specific microwave conditions leads to the efficient formation of oxazolidin-2-ones and oxazolidine-2-thiones, respectively. nih.govresearchgate.net These reactions often proceed with a remarkable reduction in reaction times compared to traditional methods. researchgate.net

In a specific example, the microwave-assisted synthesis of (4R, 5S)-(+)-4-methyl-5-phenyl-1,3-oxazolidin-2-one from the corresponding amino alcohol and diethyl carbonate was achieved in 15 minutes at 135 °C. nih.gov Similarly, the synthesis of (S)-4-isopropyl-1,3-oxazolidin-2-one was accomplished with high yield under microwave irradiation. nih.gov

ProductReactantsMicrowave ConditionsReaction TimeYield
(4R, 5S)-(+)-4-methyl-5-phenyl-1,3-oxazolidin-2-one(1S, 2R)-norephedrine, diethyl carbonate135 °C15 minHigh
(S)-4-isopropyl-1,3-oxazolidin-2-one(S)-valinol, diethyl carbonate125 °C, 125 W20 min95%
(S)-4-benzyl-1,3-oxazolidine-2-thione(S)-phenylalaninol, CS₂, K₂CO₃N/AN/AHigh

This table showcases the efficiency of microwave-assisted synthesis for various oxazolidine derivatives.

The application of microwave technology is not limited to the synthesis of oxazolidinones and their thiones. It has also been employed in the regioselective and stereoselective synthesis of 5-alkyl-4-alkenyl-4-phenyl-1,3-oxazolidin-2-ones. researchgate.net Furthermore, microwave irradiation has been utilized in the Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water, demonstrating the broad applicability of this technique in heterocyclic synthesis. beilstein-journals.org

Preparation via Chiral Resolution Methods

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. nih.govtcichemicals.com This approach involves the separation of enantiomers, often by converting them into diastereomers through reaction with a chiral resolving agent. tcichemicals.com The resulting diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography.

In the context of oxazolidinone synthesis, early work relied on chiral resolution to obtain optically active products. nih.gov For example, an amino-diol, formed from the reaction of aniline (B41778) with glycidol, was resolved using (R)-mandelic acid. Subsequent cyclization of the resolved amino-diol with diethylcarbonate afforded the desired 5-(R)-hydroxymethyl-3-phenyl-2-oxazolidinone. nih.gov

Another example involves the resolution of racemic 1-amino-2-propanol using a chiral tartaric acid. researchgate.net The separated enantiomers of the amino alcohol can then be used to synthesize chiral N-dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. researchgate.net

Capillary electrophoresis has also been employed as a powerful analytical technique for the chiral separation of oxazolidinone analogs, using cyclodextrins as chiral selectors. nih.gov While primarily an analytical method, the principles of chiral recognition demonstrated in these separations are fundamental to the development of preparative resolution techniques.

Although asymmetric synthesis is often preferred for its higher theoretical yield, chiral resolution remains a valuable tool, particularly when a suitable asymmetric route is not available or when both enantiomers of a compound are desired for biological evaluation. tcichemicals.com The success of this method hinges on the availability of an efficient resolving agent and a practical method for separating the resulting diastereomers.

Enantiopure Synthesis from Chiral Pool Precursors

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.comscispace.comnih.gov This methodology leverages the inherent chirality of these precursors to construct more complex chiral molecules, avoiding the need for asymmetric induction or chiral resolution steps. Common chiral pool precursors include amino acids, sugars, terpenes, and hydroxy acids. tcichemicals.comuni-muenchen.debeilstein-journals.org

For the synthesis of this compound and its derivatives, amino acids are particularly relevant starting materials. For example, L-proline, a naturally occurring chiral amino acid, has been used to synthesize (5S)-2-(trichloromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one, a versatile chiral building block. bibliotekanauki.pl Similarly, L-glutamic acid has served as a chiral educt for the chirospecific synthesis of various asymmetric products, including substituted pyrrolidines. acs.org

The synthesis of chiral 1-amino-2-propanols, key precursors for 5-methyl-1,3-oxazolidines, can be achieved from chiral amino acids. For instance, the reduction of the carboxylic acid group of L-alanine would yield (S)-2-amino-1-propanol, which can then be cyclized with a suitable carbonyl compound to form the desired this compound.

The use of chiral pool precursors is not limited to amino acids. For example, (R)-glyceraldehyde acetonide, derived from D-mannitol, has been used as a chiral precursor in the synthesis of complex natural products containing tetrahydropyran (B127337) fragments. beilstein-journals.org

The chiral pool approach offers an efficient and often cost-effective route to enantiopure compounds, provided that a suitable chiral starting material is available. The synthetic design involves the strategic manipulation of the precursor's functional groups while preserving its stereochemical integrity.

Development of Sustainable and Green Synthesis Routes

The development of sustainable and green synthesis routes for chiral compounds like this compound is a paramount objective in modern organic chemistry, driven by the need to minimize environmental impact and enhance economic viability. unimi.it Green chemistry principles, such as atom economy, use of renewable feedstocks, solvent-free reaction conditions, and the application of catalysis, are central to these innovative strategies. unimi.itresearchgate.net

A significant advancement in this area is the adoption of solvent-free and catalyst-free reaction conditions. Research has demonstrated the high-yield, regioselective synthesis of 1,3-oxazolidine derivatives from the condensation of β-amino alcohols with aldehydes or ketones without the need for any solvent or catalyst. polimi.itacs.org This approach not only simplifies the purification process but also drastically reduces the generation of volatile organic compound (VOC) waste. For instance, the reaction between serinol (2-amino-1,3-propanediol), a bio-based chemical, and various carbonyl compounds proceeds efficiently under these green conditions. acs.org This methodology is directly applicable to the synthesis of this compound derivatives by selecting the appropriate chiral amino alcohol precursor.

The utilization of renewable resources as starting materials is another cornerstone of these green synthetic strategies. Serinol, which can be derived from the biodiesel byproduct glycerol (B35011) or from renewable sources like sugar cane, serves as a key bio-sourced building block. polimi.itacs.org Furthermore, carbon dioxide (CO2), a plentiful and non-toxic C1 resource, is increasingly being used as a sustainable alternative to hazardous reagents like phosgene (B1210022) in the synthesis of related 2-oxazolidinone (B127357) structures. rsc.orgrsc.org The cycloaddition of CO2 to aziridines to form oxazolidinones is a 100% atom-economical reaction, representing an ideal green transformation. researchgate.net

Catalysis plays a crucial role in the development of efficient and selective green syntheses.

Organocatalysis : Metal-free organocatalysts, including ionic liquids and amino acids, have been effectively employed in the synthesis of 2-oxazolidinones from CO2 and aziridines. rsc.org These catalysts are often more environmentally benign than their metal-based counterparts and can operate under mild, solvent-free conditions. rsc.org

Biocatalysis : The use of enzymes offers unparalleled selectivity under mild aqueous conditions. liverpool.ac.uk While direct biocatalytic synthesis of this compound is an emerging area, enzymes like ketoreductases, transaminases, and nitrilases are used to create chiral amino alcohol precursors with high enantiomeric purity, which are essential for the synthesis of chiral oxazolidine derivatives. researchgate.netacs.org

Continuous flow chemistry is emerging as a powerful technology for the sustainable production of heterocyclic compounds, including oxazolidine derivatives. acs.orgsioc-journal.cn Flow reactors offer superior heat and mass transfer, allowing for safer handling of reactive intermediates and precise control over reaction parameters. mdpi.com This technology enables the telescoping of multiple synthetic steps, which minimizes waste from intermediate workups and purifications, and facilitates process automation and scalability, aligning with the goals of green industrial manufacturing. acs.org The oxazolidinone approach has been successfully adapted to flow chemistry for the synthesis of N-methyl amino acids. researchgate.net

The following tables summarize key research findings in the green synthesis of oxazolidine derivatives, highlighting the sustainable approaches discussed.

Table 1: Comparison of Catalytic Systems for Oxazolidinone Synthesis from CO₂

Catalyst Type Example Catalyst Substrates Key Advantages Source(s)
Organocatalyst Ionic Liquid (e.g., PEG₆₀₀₀(NBu₃Br)₂) Aziridines + CO₂ Solvent-free conditions, metal-free, high yields. rsc.org
Organocatalyst L-Histidine Aziridines + CO₂ Bio-based catalyst, mild conditions. rsc.org
Heterogeneous Amine-functionalized MCM-41 Aziridines + CO₂ Solvent-free, metal-free, catalyst is recoverable and recyclable. rsc.org

| Heterogeneous | Immobilized Phosphonium ILs on Fe₃O₄@SiO₂ | Aziridines + CO₂ | Operates at atmospheric pressure, catalyst is magnetic and easily separated. | researchgate.net |

Table 2: Green Synthesis Strategies for 1,3-Oxazolidine Derivatives

Strategy Starting Materials Product Type Conditions Key Green Features Source(s)
Catalyst & Solvent-Free Serinol (bio-based) + Aldehydes/Ketones Imines and 1,3-Oxazolidines Neat, heating No solvents or catalysts, high yield, atom-efficient. polimi.itacs.org
Bio-based Synthesis Bio-isobutylamine + Chloropropanol, then Diethyl Carbonate N-isobutyl-5-methyloxazolidinone Solvent-free (2nd step), bio-based catalyst High bio-based carbon content (>62%), kilogram-scale synthesis demonstrated. nih.gov
Grinding Technique β-Amino Alcohols + Paraformaldehyde 1,3-Oxazolidines Solid-state, 10 mol% alkali, room temp. Solvent-free (mechanochemistry), energy-efficient, simple, high yield. researchgate.net

| Flow Chemistry | N-protected Amino Acids + Formaldehyde (B43269), then Reduction | N-Methyl Amino Acids (via Oxazolidinone) | Continuous flow | Enhanced safety, scalability, efficient for multi-step synthesis. | researchgate.net |

Strategic Deployment of 5s 5 Methyl 1,3 Oxazolidine in Asymmetric Synthesis

Role as a Chiral Auxiliary in Diastereoselective Transformations

(5S)-5-Methyl-1,3-oxazolidine, when incorporated into a substrate, effectively directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. This high level of stereochemical control is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.govontosight.ai The predictable stereochemical outcomes associated with this auxiliary have made it a reliable choice for synthetic chemists.

The Evans aldol (B89426) reaction, a landmark in asymmetric synthesis, frequently employs N-acyloxazolidinones to achieve high levels of stereocontrol. alfa-chemistry.com The this compound moiety, when part of an N-acyl imide, directs the formation of syn-aldol adducts with excellent diastereoselectivity. alfa-chemistry.com This is achieved through the formation of a six-membered, chair-like transition state, where the substituent on the oxazolidinone ring effectively shields one face of the enolate. alfa-chemistry.com

For instance, the reaction of an N-propionyl derivative of a (5S)-configured oxazolidinone with an aldehyde, in the presence of a boron Lewis acid, typically yields the (2'S, 3'R)-aldol product. acs.org The high diastereoselectivity observed in these reactions is a direct consequence of the steric influence exerted by the chiral auxiliary.

Table 1: Representative Enantioselective Aldol Condensations

N-Acyl GroupAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylAcetaldehydeDibutylboryl triflate>95:5~85 acs.org
PropionylBenzaldehydeDibutylboryl triflate>95:5~88 acs.org
3,3-DimethylacryloylAcetaldehydeDibutylboryl triflate>95:5~80 acs.org

This table presents illustrative data and specific results may vary based on reaction conditions and substrate scope.

The alkylation of enolates derived from N-acyl-(5S)-5-methyl-1,3-oxazolidinones provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. harvard.edu The chiral auxiliary effectively controls the trajectory of the incoming electrophile, leading to high diastereoselectivity. The stereochemical outcome is dependent on the geometry of the enolate, which can often be controlled by the choice of base and reaction conditions. harvard.edu

In a typical procedure, the N-acyl oxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. Subsequent reaction with an alkyl halide results in the formation of the alkylated product with a high degree of stereocontrol. harvard.eduacs.org The auxiliary can then be cleaved under mild conditions to afford the desired chiral carboxylic acid, alcohol, or aldehyde. caltech.edu

Table 2: Diastereoselective Alkylation of N-Acyl-(5S)-5-methyl-1,3-oxazolidinone Derivatives

N-Acyl GroupAlkyl HalideBaseDiastereomeric Excess (d.e.)Yield (%)Reference
Phenylacetylt-BuBrZrCl4/Et3N>98%~85 nih.gov
PropionylBenzyl bromideLDA>95%~90 harvard.edu
AcetylMethyl iodideLDA>95%~88 harvard.edu

This table is a summary of representative results and is not exhaustive.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be rendered highly diastereoselective by the use of a (5S)-5-methyl-1,3-oxazolidinone chiral auxiliary. nih.gov When attached to the α,β-unsaturated system, the auxiliary directs the nucleophilic attack to one of the diastereotopic faces of the double bond. nih.govorganic-chemistry.org

For example, the addition of organocuprates to N-enoyl-(5S)-5-methyl-1,3-oxazolidinones proceeds with high stereoselectivity. sigmaaldrich.com The stereochemical outcome is influenced by the coordination of the Lewis acidic copper reagent to the carbonyl groups of the N-enoyl oxazolidinone, which locks the conformation and exposes one face of the double bond to nucleophilic attack.

Table 3: Diastereoselective Michael Additions to N-Enoyl-(5S)-5-methyl-1,3-oxazolidinone Derivatives

N-Enoyl GroupNucleophileLewis Acid/CatalystDiastereomeric Excess (d.e.)Yield (%)Reference
Crotonyl(S)-Ni(II) complexDBU>99%Quantitative nih.gov
CinnamoylGrignard ReagentsCuBr·SMe2>90%High sigmaaldrich.com
AcryloylThiophenolEt3N>95%~90 masterorganicchemistry.com

Note: The specific conditions and results can vary depending on the substrates and reagents used.

Asymmetric cyclopropanation, a key transformation for the synthesis of three-membered rings, can be effectively controlled by the (5S)-5-methyl-1,3-oxazolidinone auxiliary. nih.gov In these reactions, the chiral auxiliary is typically attached to the olefin, and it directs the approach of the carbene or carbenoid species.

For instance, the Simmons-Smith cyclopropanation of an allylic alcohol derived from a substrate bearing the (5S)-5-methyl-1,3-oxazolidinone auxiliary can proceed with high diastereoselectivity. wiley-vch.de The hydroxyl group of the allylic alcohol directs the zinc carbenoid to the same face of the double bond, and the chiral auxiliary further biases this delivery, resulting in a high level of stereocontrol. wiley-vch.de More recent methods have also shown the utility of these auxiliaries in palladium-catalyzed cyclopropanation reactions. beilstein-journals.org

Table 4: Diastereoselective Cyclopropanation Reactions

Substrate TypeReagentCatalystDiastereomeric RatioYield (%)Reference
N-Enoyl OxazolidinoneDiazomethanePd(OAc)2HighGood beilstein-journals.org
Allylic Alcohol with AuxiliaryDiiodomethane/Diethylzinc (B1219324)None (Simmons-Smith)>90:10~85 wiley-vch.de
Tetra-substituted OlefinDichloromethane/Co catalystChiral Co ComplexHighGood nih.gov

This table provides representative examples; specific outcomes depend on the full substrate structure and reaction conditions.

The asymmetric allylation of carbonyl compounds is a fundamental C-C bond-forming reaction. The use of a (5S)-5-methyl-1,3-oxazolidinone auxiliary can lead to high levels of diastereoselectivity in these transformations. When the auxiliary is part of the nucleophilic allylating agent, it effectively controls the stereochemistry of the newly formed stereocenter.

For example, the addition of a chiral allylsilane or allylstannane bearing a (5S)-5-methyl-1,3-oxazolidinone-derived moiety to an aldehyde in the presence of a Lewis acid can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary in the transition state.

Table 5: Asymmetric Allylation Reactions

AldehydeAllylating AgentLewis AcidDiastereomeric RatioYield (%)Reference
BenzaldehydeChiral AllylsilaneTiCl4>95:5~80 scilit.com
IsobutyraldehydeChiral AllylstannaneBF3·OEt2>90:10~85 scilit.com

The data presented are illustrative and specific results are contingent on the exact structures of the reactants and the reaction conditions.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of a (5S)-5-methyl-1,3-oxazolidinone as a chiral auxiliary on the dienophile provides excellent control over the facial selectivity of the cycloaddition. ontosight.aisigmaaldrich.com

When attached to an acrylate (B77674) or other α,β-unsaturated carbonyl system, the oxazolidinone auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered side. sigmaaldrich.com This leads to the formation of the Diels-Alder adduct with high diastereoselectivity. The endo selectivity, which is electronically favored, is often observed.

Table 6: Diastereoselective Diels-Alder Reactions

DieneDienophile (N-Acryloyl Oxazolidinone derivative)Lewis Acid/Catalystendo/exo RatioDiastereomeric Excess (d.e.)Reference
Cyclopentadiene(S)-N-Acryloyl-4-benzyl-2-oxazolidinoneTiCl4>95:5>98% sigmaaldrich.com
Isoprene(S)-N-Crotonyl-4-isopropyl-2-oxazolidinoneEt2AlCl>90:10>95% ontosight.ai
1,3-Butadiene(S)-N-Acryloyl-4-phenyl-2-oxazolidinoneMgI2HighHigh researchgate.net

This table showcases representative examples. The specific stereochemical outcome and yield depend on the diene, dienophile, and catalyst system employed.

Role As a Chiral Building Block and Intermediate in Complex Molecule Construction

Synthesis of Substituted N-Methyl Amino Acids via 5-Oxazolidinones

A well-established application of oxazolidine (B1195125) derivatives is in the synthesis of N-methyl amino acids, which are important components of many natural products and peptidomimetics. The general strategy involves the formation of a 5-oxazolidinone (B12669149) intermediate from a standard amino acid. researchgate.netnih.gov

The process typically begins with the reaction of an N-protected amino acid (such as Fmoc- or Cbz-protected) with formaldehyde (B43269) or paraformaldehyde under acidic conditions. This reaction leads to the cyclization of the amino acid into a 5-oxazolidinone ring. researchgate.net This intermediate effectively protects the amine and carboxyl groups while activating the nitrogen for methylation. The subsequent step is the reductive cleavage of the oxazolidinone ring. This is commonly achieved using reducing agents like triethylsilane (TES) in trifluoroacetic acid (TFA) or through catalytic hydrogenation. researchgate.net This ring-opening step reveals the desired N-methyl amino acid. researchgate.net

This methodology has been successfully applied to the 20 common proteinogenic L-amino acids. However, amino acids with reactive side chains—such as serine, threonine, cysteine, and histidine—require appropriate protecting groups to ensure the reaction's success and prevent unwanted side reactions. researchgate.netnih.gov

Table 1: Synthesis of N-Methyl Amino Acids via 5-Oxazolidinones

Starting Amino Acid (N-Protected) Key Reagents Product Reference
Fmoc-Amino Acids 1. Paraformaldehyde, p-TsOH; 2. Et₃SiH, TFA Fmoc-N-Methyl Amino Acids researchgate.net
Z-Amino Acids 1. Paraformaldehyde; 2. H₂, Pd/C N-Methyl Amino Acids researchgate.net

Construction of Peptidomimetics and Pseudopeptide Foldamers

(5S)-5-Methyl-1,3-oxazolidine derivatives are crucial in the design of peptidomimetics and pseudopeptide foldamers—molecules that mimic the structure and function of natural peptides but often have enhanced stability or novel properties. nih.govnih.gov Oxazolidinone-based building blocks, such as (4R,5S)-4-methyl-5-carboxy-oxazolidin-2-one (d-Oxd), can be incorporated into peptide chains to introduce conformational constraints. nih.govacs.org

Precursors for Polycyclic and Fused Heterocyclic Systems

The oxazolidine ring serves as a versatile starting point for the synthesis of more complex polycyclic and fused heterocyclic systems. These intricate structures are often found in medicinally important compounds. nih.govnih.gov

One prominent strategy involves using a functionalized oxazolidinone, such as (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one, as a scaffold. This intermediate can undergo palladium-catalyzed reactions, like the Suzuki-Miyaura cross-coupling, to attach various aryl or heteroaryl groups, ultimately leading to the formation of fused heterocyclic rings. nih.gov For example, this approach has been used to synthesize novel oxazolidinone antibacterials containing a benzoxazinone (B8607429) C-ring. nih.gov

Another approach involves the use of oxazolidinone-fused aziridines. These strained bicyclic systems can undergo stereocontrolled ring-opening reactions when treated with nucleophiles, providing access to a variety of other heterocyclic frameworks. acs.orgacs.org Furthermore, transformations involving ring-chain-ring tautomerism have been observed in systems like thiazolidinyl-oxazolidines, showcasing the dynamic chemical nature of these scaffolds. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Oxazolidinone Precursors

Oxazolidinone Precursor Reaction Type Resulting System Reference
(R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one Suzuki-Miyaura Coupling Fused Heteroaryl Oxazolidinones nih.gov
Oxazolidinone-fused Aziridines Acid-catalyzed Ring-opening 2-Amino Ethers acs.orgacs.org

Intermediate in the Synthesis of Chiral Amines and Amino Alcohols

This compound and its derivatives are valuable intermediates for preparing enantiomerically pure chiral amines and amino alcohols, which are fundamental building blocks in pharmaceutical synthesis. diva-portal.orgnih.gov The oxazolidine ring can be viewed as a protected form of a 1,2-amino alcohol. mdpi.com

The synthesis often starts from a readily available chiral material like (S)-epichlorohydrin. acs.orggoogle.com This precursor can be converted into intermediates such as (2S)-1-amino-3-chloro-2-propanol hydrochloride, which is then used to construct N-aryl-5(S)-aminomethyl-2-oxazolidinones. acs.org The final step involves the hydrolytic or reductive opening of the oxazolidinone ring to release the target chiral amino alcohol or amine. For example, aminolysis of an N-acylated oxazolidinone with hydrazine (B178648) or methylamine (B109427) can yield the desired primary amine. google.com This strategy provides a reliable route to important drug precursors. nih.gov

Derivatization for Glycosylation and Ceramide Analogs

The chiral scaffold of oxazolidinones is also exploited in the synthesis of complex natural product analogs, such as those of ceramides. Ceramides are a class of sphingolipids that play crucial roles in cellular signaling. cnr.itnih.gov

In this context, enantiomerically pure oxazolidin-2-ones serve as key starting materials. For example, chiral 2-amino-1-phenylethanols can be cyclized to form (5S)-phenyl-oxazolidin-2-ones. nih.govacs.org These structures can then be further elaborated. Synthetic routes often involve the diastereoselective reduction of a ketone precursor, followed by hydrolysis of the oxazolidine ring and subsequent N-acylation to install the fatty acid side chain characteristic of ceramides. researchgate.net This approach has been used to generate libraries of ceramide analogs for studying their biological activity and for developing potential therapeutics, such as acid ceramidase inhibitors. cnr.itresearchgate.net

Mechanistic Investigations of Reactions Involving 5s 5 Methyl 1,3 Oxazolidine Structural Motifs

Elucidation of Reaction Pathways and Transition States

The stereochemical outcome of reactions involving (5S)-5-methyl-1,3-oxazolidine is often dictated by the subtle energy differences between various transition states. For instance, in proline-catalyzed reactions, the formation of oxazolidinone intermediates from proline and carbonyl compounds is a well-recognized phenomenon. researchgate.net While sometimes considered "parasitic" species that can decrease catalytic efficiency, recent studies suggest they may play a more active role in the catalytic cycle. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. These studies help in identifying the most plausible reaction pathways by comparing the activation energies of different transition states. For example, in the ethylation of tropane-derived enamines, calculations have shown that non-bonding interactions, such as those between an axial methyl group and the incoming electrophile, can significantly influence the stereochemical outcome by destabilizing one transition state over another. acs.org

In the context of cycloaddition reactions, the formation of specific stereoisomers can be explained by analyzing the transition state geometries. For example, in researchgate.netcore.ac.uk-dipolar cycloadditions involving nitrones and α,β-unsaturated aldehydes catalyzed by imidazolidinones, the observed high diastereo- and enantioselectivity is a direct consequence of the sterically and electronically favored transition state assembly. caltech.edu

Understanding Enolate Intermediate Formation and Stereodirection

Enolates are key nucleophilic intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com When a this compound moiety is part of the substrate, it can exert significant stereocontrol over the formation and subsequent reactions of the enolate. The formation of an enolate from an oxazolidinone can be achieved through deprotonation at the α-carbon. pitt.edu The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. masterorganicchemistry.com

The stereochemical course of the reaction is then determined by the facial selectivity of the enolate's attack on an electrophile. This selectivity is often governed by the steric hindrance imposed by the substituents on the oxazolidine (B1195125) ring. For instance, the methyl group at the C5 position can effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

In some cases, the enolate can be generated through alternative pathways, such as the reductive formation from α-halo esters using zinc, as seen in the Reformatsky reaction. masterorganicchemistry.com Another method involves the conjugate addition of a nucleophile to an enone, which also produces an enolate intermediate. masterorganicchemistry.com The stereochemical outcome in these cases is also influenced by the chiral environment provided by the oxazolidine ring.

Analysis of Ring-Opening and Ring-Closure Mechanisms

The formation and cleavage of the oxazolidine ring are fundamental processes in many synthetic transformations. Ring-closure reactions are often employed to construct the oxazolidine ring from suitable precursors, such as β-amino alcohols. For example, the reaction of β-amino alcohols with reagents like thiophosgene (B130339) can lead to the formation of oxazolidine-2-thiones, where the stereochemistry at the C5 position is retained from the starting chiral amino alcohol. Similarly, the reaction of primary aminodiols with formaldehyde (B43269) can lead to the regioselective formation of spirooxazolidines. researchgate.net

Conversely, ring-opening reactions of oxazolidinones are a valuable tool for accessing a variety of chiral compounds. The mode of ring-opening depends on the nature of the nucleophile. "Hard" nucleophiles, such as alkoxides and amines, tend to attack the carbonyl carbon, leading to β-hydroxy esters and amides, respectively. pitt.edu In contrast, "soft" nucleophiles, like azides and organocuprates, typically induce an SN2 reaction at the C-O bond, yielding β-azido acids or β-alkyl acids. pitt.edu Reductive ring-opening can also be employed to produce chiral diols. pitt.edu

The mechanism of ring-opening can be influenced by the reaction conditions. For instance, the treatment of N-Z-5-oxazolidinones with triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA) results in reductive ring opening to provide Fmoc-N-methyl amino acids. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) can also effect ring-opening and deprotection. researchgate.net

Investigation of Catalytic Cycles (e.g., Gold(I)-activation mechanisms)

Gold(I) complexes have emerged as powerful catalysts for the activation of alkynes towards nucleophilic attack. nih.gov The this compound motif can be incorporated into ligands for gold(I) or be part of the substrate itself. The catalytic cycle of gold(I)-catalyzed reactions typically involves the coordination of the gold(I) center to the alkyne, which enhances its electrophilicity. nih.gov

In the context of intramolecular reactions, this activation facilitates the attack of a tethered nucleophile, such as a hydroxyl group, leading to the formation of oxygen-containing heterocycles. nih.gov For example, the gold(I)-catalyzed cyclization of enynes can proceed through the selective activation of the alkyne moiety, leading to the formation of various cyclic structures. nih.gov

The mechanism of these catalytic cycles can be complex, involving intermediates such as pyrylium (B1242799) species. nih.gov The stereochemical outcome of these reactions is often controlled by the chiral environment provided by the ligand or the substrate, which can include the this compound unit.

Role of Non-Covalent Interactions in Stereochemical Induction

Non-covalent interactions play a crucial role in dictating the stereochemical outcome of reactions involving the this compound motif. These interactions, which include steric repulsion, hydrogen bonding, and dipole-dipole interactions, can stabilize or destabilize certain transition states, thereby favoring the formation of one stereoisomer over another. acs.orgacs.org

For example, in the alkylation of tropane-derived enamines, repulsive non-covalent interactions between a methyl group on the tropane (B1204802) scaffold and the incoming electrophile in one of the transition states can lead to high levels of stereoinduction. acs.org The analysis of these interactions can be performed using computational tools such as Non-Covalent Interaction (NCI) plots, which visualize attractive and repulsive interactions. acs.org

In organocatalysis, the stereoselectivity of reactions is often attributed to the formation of specific hydrogen bonds and the minimization of steric clashes in the transition state. For instance, in proline-catalyzed aldol (B89426) reactions, the formation of a six-membered cyclic transition state involving a hydrogen bond between the carboxylic acid of proline and the aldehyde is a key element in controlling the stereochemistry. acs.org The substituents on the oxazolidine ring can further influence the stability of these transition states through additional non-covalent interactions.

Computational and Theoretical Analysis of 5s 5 Methyl 1,3 Oxazolidine and Its Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate key aspects of a molecule's reactivity, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential.

While specific DFT studies on (5S)-5-Methyl-1,3-oxazolidine are not extensively documented in publicly available literature, the principles can be illustrated through studies on closely related oxazolidinone systems. For instance, DFT calculations have been employed to investigate the mechanism of ring contraction of 5-hydroxy-1,3-oxazin-2-ones to 5-hydroxymethyl-1,3-oxazolidin-2-ones. researchgate.net These studies typically utilize functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G*) to optimize geometries and calculate energies of reactants, intermediates, transition states, and products.

The electronic properties of this compound can be predicted using DFT. The nitrogen and oxygen atoms in the oxazolidine (B1195125) ring are expected to be the primary sites of negative electrostatic potential, indicating their role as Lewis basic centers. The HOMO is likely to be localized on the lone pairs of these heteroatoms, making them susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed across the C-O and C-N bonds, indicating potential sites for nucleophilic attack, particularly at the carbon atom of the N,O-acetal group (C2).

A hypothetical DFT analysis of this compound would likely involve the calculation of various electronic descriptors to predict its reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
Dipole Moment~2-3 DIndicates a polar molecule with significant charge separation.
HOMO EnergyHigher energy suggests greater electron-donating ability.
LUMO EnergyLower energy suggests greater electron-accepting ability.
HOMO-LUMO GapA smaller gap generally correlates with higher reactivity.
Mulliken Atomic ChargesN and O atoms will be negativePredicts the most likely sites for electrophilic attack.

These parameters are crucial for understanding how the molecule will interact with other reagents and catalysts.

Molecular Mechanics and Dynamic Simulations for Conformational Analysis

The three-dimensional structure of this compound is not static; the five-membered ring can adopt various conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules.

MM methods, using force fields like MMFF94 or AMBER, can be used to perform a conformational search to identify the low-energy conformations of the oxazolidine ring. For a 5-substituted oxazolidine, the ring typically adopts an envelope or a twisted conformation. The methyl group at the C5 position will have a preference for either a pseudo-axial or a pseudo-equatorial orientation, and the relative energies of these conformers can be calculated.

A typical conformational analysis of this compound would involve identifying the stable conformers and their relative energies.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C4-C5-N-C2)Relative Energy (kcal/mol)
Envelope (C4-endo)
Envelope (C5-endo)
Twisted

The results of such an analysis are crucial for understanding how the molecule's shape influences its reactivity and its ability to induce stereoselectivity in reactions.

Prediction of Stereoselectivity in Catalytic Systems

Chiral oxazolidines, including derivatives of this compound, are widely used as chiral auxiliaries and ligands in asymmetric catalysis. Computational methods play a vital role in predicting and understanding the origins of stereoselectivity in these reactions.

DFT calculations can be used to model the transition states of the competing diastereomeric pathways. The difference in the activation energies of these transition states determines the stereochemical outcome of the reaction. For example, in a reaction where this compound is used as a chiral auxiliary, the methyl group at the stereocenter can sterically hinder one face of the molecule, forcing the incoming reagent to attack from the less hindered face.

A computational study on the stereoselective synthesis of pyrrolidines from a chiral oxazolidine starting material investigated the role of a chiral Lewis acid catalyst. acs.org The study found that the stereoselectivity depends on the interaction between the chiral substrate and the chiral catalyst, as well as the presence of other bulky substituents. acs.org Experimental evidence in this study suggested that a methyl substituent at the carbinol carbon of the oxazolidine starting material leads to a marked increase in stereoselectivity. acs.org

Table 3: Hypothetical Transition State Energy Differences for a Reaction Involving a Chiral Oxazolidine

Diastereomeric Transition StateRelative Free Energy (kcal/mol)Predicted Product Ratio (R:S)
TS-R0.0>99:1
TS-S3.0

By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict the enantiomeric or diastereomeric excess of a reaction with reasonable accuracy.

Investigation of Transition State Energetics

The investigation of transition state energetics is a key application of computational chemistry in understanding reaction mechanisms and predicting reaction rates and selectivity. For reactions involving this compound, identifying and characterizing the transition states is crucial.

Transition state structures are first-order saddle points on the potential energy surface, and they can be located using various optimization algorithms within quantum chemistry software packages. Once located, the nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A theoretical study on the mechanism of the stereoselective synthesis of oxazolidinones from isoxazoline (B3343090) N-oxides provides a relevant example. acs.org In this study, DFT calculations (M06-2X/6-31G(d,p)) were used to calculate the free energy barriers of the transition states for the formation of both trans and cis products. The calculations showed that the presence of a thiourea (B124793) co-catalyst lowered the energy of the transition state leading to the trans product, thus explaining the experimentally observed stereoselectivity. acs.org

Table 4: Example of Calculated Transition State Energetics from a Study on Oxazolidinone Synthesis

Reaction StepConfigurationFree Energy Barrier (kcal/mol) (without thiourea)Free Energy Barrier (kcal/mol) (with thiourea)
Step 1trans17.414.2
Step 1cis17.016.5

Data adapted from a theoretical study on the stereoselective synthesis of oxazolidinones. acs.org

This type of analysis provides a quantitative understanding of how catalysts and substituents influence the energetics of a reaction, which is essential for designing more efficient and selective synthetic methods.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling (excluding biological activity correlation)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. While QSAR is widely used in drug discovery to predict biological activity, it can also be applied to model and predict chemical reactivity, such as reaction rates or equilibrium constants.

For a series of substituted oxazolidine derivatives, a QSAR model could be developed to predict their reactivity in a specific chemical transformation. This would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates these descriptors with the observed reactivity.

The molecular descriptors used in a reactivity QSAR model can be of various types:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Quantum chemical descriptors: Parameters derived from quantum mechanical calculations.

A hypothetical QSAR equation for the rate constant (log k) of a reaction involving substituted oxazolidines might look like this:

log k = c0 + c1(σ*) + c2(Es) + c3(LUMO)

where σ* is the Taft inductive parameter, Es is the Taft steric parameter, LUMO is the energy of the lowest unoccupied molecular orbital, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

While specific QSAR studies focusing solely on the chemical reactivity of this compound and its close analogs are not prevalent in the literature, the methodology is well-established and could be a powerful tool for the rational design of new oxazolidine-based reagents and catalysts with tailored reactivity.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation of 5s 5 Methyl 1,3 Oxazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (5S)-5-Methyl-1,3-oxazolidine derivatives in solution. By analyzing various NMR experiments, one can determine the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of atoms, which is crucial for stereochemical assignment.

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of protons in a molecule. For this compound derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the oxazolidine (B1195125) ring are particularly diagnostic.

The key protons for analysis are those at the C2, C4, and C5 positions, as well as the methyl group at C5. The stereochemistry at the C5 position influences the magnetic environment of the diastereotopic protons at the C4 position, leading to distinct chemical shifts and coupling patterns. The coupling constants between adjacent protons (e.g., H4-H5) are governed by the dihedral angle, which can help in deducing the ring's conformation and the relative stereochemistry of substituents. In many oxazolidine systems, cis isomers exhibit different coupling constants compared to their trans counterparts. researchgate.net

Table 1: Representative ¹H NMR Data for a Generic this compound Derivative Note: Actual chemical shifts and coupling constants will vary depending on the substituent at the C2 and N3 positions and the solvent used.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
CH ₃-C5~1.2 - 1.4Doublet (d)J ≈ 6-7Couples with the C5 proton.
CH -C5~3.8 - 4.2Multiplet (m)-Its position is influenced by the methyl group and C4 protons.
CH ₂-C4~3.0 - 4.0Multiplet (m)-Diastereotopic protons, may appear as complex multiplets or distinct signals.
CH ₂-C2~4.5 - 5.5Singlet (s) or AB quartet-Protons can be diastereotopic depending on substitution at N3.
NH (if present)VariableBroad singlet (br s)-Position and appearance are concentration and solvent dependent.

Carbon-13 NMR (¹³C NMR) spectroscopy is essential for defining the carbon framework of this compound derivatives. It provides information on the number of non-equivalent carbons and their chemical environment. The chemical shifts of the C2, C4, and C5 carbons are particularly informative.

The C2 carbon, being situated between two heteroatoms (O and N), typically resonates at a lower field (higher ppm value) compared to the other ring carbons. The chemical shifts of C4 and C5, along with the methyl carbon, confirm the core structure of the oxazolidine ring. The specific resonance values can be influenced by the nature of substituents on the ring, providing further structural clues. mdpi.comresearchgate.netmdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core Note: Values are approximate and depend on substitution and solvent.

Carbon AtomExpected Chemical Shift (ppm)
C H₃-C5~18 - 25
C 5~65 - 75
C 4~50 - 60
C 2~80 - 95

For chiral molecules like this compound, determining enantiomeric purity is crucial. Fluorine-19 NMR (¹⁹F NMR) has emerged as a highly sensitive and accurate method for this purpose when combined with chiral derivatizing agents (CDAs). acs.org

The strategy involves reacting the oxazolidine derivative, typically at the N-H position if available, with a fluorinated CDA. This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, the fluorine atoms in each diastereomer will exist in slightly different magnetic environments, resulting in separate signals in the ¹⁹F NMR spectrum. rsc.org The integration of these signals provides a direct and precise measurement of the diastereomeric ratio, which corresponds to the enantiomeric excess (ee) of the original sample. The large chemical shift dispersion of ¹⁹F NMR often allows for baseline resolution of the diastereomeric signals, avoiding the overlap issues sometimes encountered in ¹H NMR. acs.org

Two-dimensional (2D) NMR experiments are indispensable for confirming the complete structure and stereochemistry by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound derivatives, COSY spectra would show correlations between the C5-H and the C5-CH₃ protons, as well as between the C5-H and the C4-H₂ protons, confirming their connectivity within the spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). It is used to definitively assign the proton signals to their corresponding carbon atoms. For instance, it would link the proton signal at ~1.2 ppm to the methyl carbon signal at ~20 ppm. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together different fragments of the molecule and confirming the placement of substituents. For example, correlations might be observed between the C2-H₂ protons and the C4 and C5 carbons. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This is particularly valuable for stereochemical assignments. For instance, a NOE correlation between a proton on a C2 substituent and the C5-methyl group could indicate their spatial closeness, helping to define the molecule's conformation and relative stereochemistry. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions. nih.gov

For this compound (C₄H₉NO, Molecular Weight: 87.12), the molecular ion peak [M]⁺ would be observed at m/z 87 under electron ionization (EI) conditions. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 88 would be prominent.

The fragmentation pattern provides a fingerprint of the molecule's structure. Oxazolidine rings typically undergo characteristic cleavage patterns. Common fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is often cleaved, leading to the loss of a substituent on the nitrogen or the ring.

Ring cleavage: The oxazolidine ring can fragment through various pathways. A common fragmentation involves the cleavage of the C-O and C-N bonds, leading to characteristic fragment ions. For instance, cleavage of the C4-C5 bond and the O-C2 bond can occur. The fragmentation of the protonated molecule can lead to the formation of stable iminium ions. researchgate.netresearchgate.netnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Based on general fragmentation patterns of heterocyclic amines and ethers.

m/z ValuePossible Fragment IdentityFragmentation Pathway
88[M+H]⁺Protonated molecule (ESI)
87[M]⁺Molecular ion (EI)
72[M-CH₃]⁺Loss of the methyl group
58[C₃H₈N]⁺Ring cleavage and rearrangement
44[C₂H₆N]⁺Iminium ion from ring fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. libretexts.org

N-H Stretching: If the nitrogen at position 3 is unsubstituted, a characteristic N-H stretching band would appear in the 3300-3500 cm⁻¹ range. This band is typically sharper and less intense than an O-H band. pressbooks.pub

C-O Stretching: A strong C-O (ether) stretching absorption is expected in the fingerprint region, typically around 1050-1150 cm⁻¹. lumenlearning.com

C-N Stretching: The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
N-H (unsubstituted)Stretch3300 - 3500Medium
C-H (sp³)Stretch2850 - 3000Strong
C-NStretch1020 - 1250Medium
C-OStretch1050 - 1150Strong

X-ray Diffraction Analysis for Solid-State Molecular Structure and Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. researchgate.netnih.gov This powerful technique provides unequivocal proof of connectivity, conformational details, and, crucially for chiral molecules, the absolute configuration of stereogenic centers.

For derivatives of this compound, obtaining a suitable single crystal allows for the direct determination of its molecular structure. The diffraction pattern generated by X-rays interacting with the crystal lattice is used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision.

A critical aspect of X-ray crystallography for chiral, enantiomerically pure compounds is the determination of the absolute structure. ed.ac.uk This is achieved by analyzing the anomalous dispersion effects of the X-rays, which are small deviations from the inherent inversion symmetry of the diffraction pattern. ed.ac.uk The Flack parameter is a key value derived from the diffraction data used to confidently assign the absolute stereochemistry. researchgate.netnih.gov A Flack parameter value close to zero for a known chirality indicates the correct absolute configuration has been determined. nih.gov For instance, in the structural analysis of related oxazolidinone derivatives, the absolute stereochemistry was confirmed by refining the Flack and Hooft parameters, with the results aligning with the known chirality of the starting materials. nih.gov

The data obtained from an SC-XRD experiment is extensive, providing a complete picture of the molecule's solid-state form.

Table 1: Representative Crystallographic Data for an Oxazolidine Derivative

This table is illustrative and based on typical data presented in crystallographic studies, such as that for (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one. nih.gov

ParameterValue
Chemical FormulaC11H13NO3S
Molecular Weight239.28 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.1605 (4)
b (Å)11.8490 (8)
c (Å)15.3861 (11)
Volume (ų)1123.12 (13)
Z (molecules/unit cell)4
Temperature (K)100
Rint0.032
Flack parameter-0.012 (16)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Artifact Detection in Complex Mixtures (e.g., ephedrine (B3423809) analysis)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. It is widely used for purity assessment and for detecting trace-level impurities or reaction byproducts.

In the context of analyzing β-amino alcohols like ephedrine and pseudoephedrine, GC-MS plays a crucial role in identifying oxazolidine derivatives that can form as artifacts during the analytical process. calstate.eduresearchgate.net These artifacts arise from the condensation reaction between the ephedrine molecule and aldehydes, such as formaldehyde (B43269) or acetaldehyde, which are often present as impurities in solvents like methanol (B129727) or ethyl acetate. researchgate.netcalstate.edu

The formation of an oxazolidine, such as 3,4-dimethyl-5-phenyl-1,3-oxazolidine from pseudoephedrine and formaldehyde, can significantly complicate analysis. dshs-koeln.de This artifact may co-elute with other compounds of interest or be misidentified, potentially leading to false-positive results for other substances or an underestimation of the actual amount of ephedrine or pseudoephedrine present. researchgate.netdshs-koeln.de The presence of these oxazolidine artifacts has been identified as a pitfall in forensic and doping control analyses. researchgate.netdshs-koeln.de

Researchers have characterized these oxazolidine byproducts using GC-MS, along with other spectroscopic methods, to create reference data that aids in their correct identification. calstate.educalstate.edu The mass spectra of these oxazolidines show characteristic fragmentation patterns that allow them to be distinguished from their parent ephedrine compounds. The formation of these oxazolidine derivatives can be influenced by factors such as the GC injector temperature, with higher temperatures potentially promoting their formation. nih.gov

Table 2: GC-MS Data for Oxazolidine Artifacts from Ephedrine/Pseudoephedrine

This table presents common adducts formed and is based on findings from multiple studies on ephedrine analysis. calstate.educalstate.edudshs-koeln.de

PrecursorReactant (Aldehyde)Oxazolidine ProductKey Mass Fragments (m/z)Analytical Issue
EphedrineFormaldehyde(2S,4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidineVaries with derivatization; distinct from parent drug.Potential interference with analysis, misidentification.
PseudoephedrineFormaldehyde(2R,4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidineVaries with derivatization; distinct from parent drug.Can co-elute with ephedrine, leading to false positives or quantification errors. dshs-koeln.de
EphedrineAcetaldehyde2,3,4-Trimethyl-5-phenyl-1,3-oxazolidineVaries with derivatization; distinct from parent drug.Formation reduces the amount of detectable ephedrine.

Circular Dichroism (CD) for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgwikipedia.org This technique is exceptionally sensitive to the stereochemical features of a molecule, making it an invaluable tool for studying the chiroptical properties of compounds like this compound. nih.gov

The CD spectrum provides information about the secondary structure of proteins, the absolute configuration of small molecules, and conformational changes. libretexts.orgwikipedia.org For a chiral molecule like this compound, the chromophores within the molecule (e.g., the C=O group in oxazolidinones) exist in a chiral environment. This results in a differential absorption of polarized light, giving rise to positive or negative signals in the CD spectrum, known as Cotton effects.

The sign and magnitude of the Cotton effect can be empirically correlated with the absolute configuration of the stereocenter(s). By comparing the experimental CD spectrum of an unknown compound to that of a reference standard with a known absolute configuration, or by comparing it to spectra predicted by quantum mechanical calculations, the absolute stereochemistry can be determined or confirmed. semanticscholar.orgnih.gov Therefore, CD spectroscopy would be a powerful method to confirm the (S) configuration at the C5 position of the oxazolidine ring system. The technique is non-destructive and requires only a small amount of sample.

Table 3: Illustrative Circular Dichroism Data

This table is a hypothetical representation of the type of data that would be obtained from a CD analysis of a chiral oxazolidine derivative.

ParameterDescriptionIllustrative Value
Wavelength of Maximum (λmax)The wavelength (in nm) at which the maximum differential absorption occurs.215 nm
Molar Ellipticity ([θ])The molar CD absorption, reported in deg·cm2·dmol-1. The sign (+ or -) indicates the Cotton effect.+5000
SolventThe solvent used for the analysis, as it can influence the CD spectrum.Methanol
Configuration CorrelationThe relationship between the sign of the Cotton effect and the molecule's absolute configuration.Positive Cotton effect correlates to (S)-configuration at C5.

Derivatization and Structural Modulation of the 5s 5 Methyl 1,3 Oxazolidine Scaffold for Enhanced Synthetic Utility

C5-Side Chain Modifications and their Impact on Synthetic Pathways

Modifications to the C5 side chain of the (5S)-5-methyl-1,3-oxazolidine scaffold are a primary strategy for introducing molecular diversity and influencing the course of synthetic transformations. The nature of the substituent at this position can have profound effects on the steric and electronic environment of the molecule, thereby dictating the outcome of subsequent reactions.

Research has shown that the C5 side chain can be elaborated from a simple methyl group to more complex functionalities. For instance, in the context of oxazolidinone antibacterials, which share the core oxazolidine (B1195125) ring, the C5 acetamidomethyl side chain is a common feature. Synthetic efforts have focused on replacing this acetamide (B32628) group with other moieties to alter biological activity and physicochemical properties. Examples of such modifications include the introduction of urea (B33335) and thiourea (B124793) groups. researchgate.net These changes not only impact the biological profile but also alter the synthetic route required for their installation, often involving multi-step sequences starting from a suitable C5-functionalized precursor.

The impact of these modifications on synthetic pathways is significant. For example, the presence of a hydroxymethyl group at C5, as in (5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, provides a handle for further synthetic transformations such as oxidation, esterification, or etherification. biosynth.com This allows for the attachment of various other molecular fragments. More complex side chains can be introduced through nucleophilic substitution reactions on a C5-halomethyl or C5-tosyloxymethyl derivative. The choice of the C5 side chain can also influence the stereochemical outcome of reactions at other positions on the oxazolidine ring by exerting steric hindrance that directs incoming reagents to the less hindered face.

A summary of representative C5-side chain modifications is presented in the table below.

Starting MaterialC5-Side Chain ModificationResulting Compound TypeSynthetic Utility
(5S)-5-(acetamidomethyl)-oxazolidinoneReplacement of acetamide with urea/thioureaC5-(ureidomethyl)- and C5-(thioureidomethyl)-oxazolidinonesExploration of structure-activity relationships in medicinal chemistry. researchgate.net
(5S)-5-(hydroxymethyl)-oxazolidinoneOxidation to aldehyde or carboxylic acidC5-formyl- or C5-carboxy-oxazolidinonesBuilding blocks for peptide synthesis or further elaboration.
(5S)-5-(halomethyl)-oxazolidinoneNucleophilic substitution with various nucleophilesDiverse C5-functionalized oxazolidinonesIntroduction of a wide range of functional groups.
(5S)-5-methyloxazolidinoneRadical halogenation followed by substitutionFunctionalized C5-methyl derivativesAccess to derivatives not available through other routes.

N-Aryl and N-Alkyl Substitutions to Influence Reactivity and Stereocontrol

The nitrogen atom of the this compound ring is a key position for substitution, and the nature of the N-substituent (aryl or alkyl) plays a critical role in modulating the reactivity and stereocontrol of the scaffold. The electronic properties of the N-substituent can influence the nucleophilicity of the ring nitrogen and the acidity of adjacent protons. Furthermore, the steric bulk of the N-substituent can have a significant impact on the conformational preferences of the ring and the facial selectivity of reactions involving the chiral center at C5.

N-Aryl substituents, for example, can withdraw electron density from the nitrogen atom, making it less basic and potentially influencing the reactivity of other parts of the molecule. The synthesis of N-aryl-5-substituted-2-oxazolidinones has been achieved through methods like nucleophilic epoxide ring-opening and intramolecular acyl substitution of epoxy carbamates, demonstrating applicability across a diverse range of aryl groups. researchgate.net In asymmetric synthesis, N-acylated oxazolidinones are widely used as chiral auxiliaries. The N-acyl group, often an arylcarbonyl moiety, serves to lock the conformation of the molecule and provides a rigid framework for stereoselective reactions, such as alkylations and aldol (B89426) additions, on the acyl side chain.

N-Alkyl substitutions, on the other hand, generally increase the electron density on the nitrogen atom. The size of the alkyl group can be varied to fine-tune the steric environment around the oxazolidine ring. For instance, a bulky N-alkyl group can effectively shield one face of the molecule, leading to high diastereoselectivity in reactions involving attack at the C5 position or adjacent side chains. The choice between an N-aryl and an N-alkyl substituent can therefore be a strategic decision in a synthetic plan to achieve a desired chemical transformation with high efficiency and stereocontrol.

The following table summarizes the influence of N-substituents on the properties of the oxazolidine scaffold.

N-Substituent TypeInfluence on ReactivityInfluence on Stereocontrol
N-ArylReduces nitrogen basicity; can participate in π-stacking interactions.Can provide a rigid conformational bias, enhancing facial selectivity in reactions on N-acyl derivatives.
N-Alkyl (e.g., methyl, benzyl)Increases nitrogen basicity.Steric bulk can direct incoming reagents to the less hindered face of the molecule.
N-Boc (tert-butoxycarbonyl)Acts as a protecting group; can be readily removed.Can influence ring conformation and reactivity at adjacent centers. nih.gov

Introduction of Fused Heterocyclic Systems

Fusing the this compound scaffold with other heterocyclic rings is a powerful strategy for creating novel, complex, and conformationally restricted molecular architectures. This approach can lead to compounds with unique three-dimensional shapes and potentially enhanced biological activities or utility as specialized ligands in catalysis. The synthesis of such fused systems often involves intramolecular cyclization reactions where the oxazolidine ring is either pre-formed and then elaborated, or formed in concert with the fused ring system.

One example of this strategy is the synthesis of fused tetramate-oxazolidine derivatives. rsc.org Such bicyclic systems can be constructed through Dieckmann cyclization of appropriate precursors, where the stereochemistry of the oxazolidine ring can direct the formation of the new stereocenters in the fused ring. rsc.org The resulting fused structures have a more rigid conformation compared to their non-fused counterparts, which can be advantageous in applications such as drug design, where a well-defined conformation can lead to higher binding affinity for a biological target.

Another approach involves the fusion of the oxazolidine ring with larger ring systems, such as in the design of oxazolidinone-fused 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. ebi.ac.uk These conformationally constrained analogues are designed to mimic the bioactive conformation of known pharmacologically active molecules. The synthesis of these fused systems requires careful planning of the cyclization strategy, often involving multi-step sequences to build the necessary functionality for the ring-closing reaction. The inherent chirality of the this compound precursor can be leveraged to produce the fused heterocyclic system as a single enantiomer.

Examples of fused heterocyclic systems incorporating the oxazolidine scaffold are listed below.

Fused Heterocyclic SystemSynthetic StrategyPotential Application
Tetramate-oxazolidineDieckmann cyclization of malonamide (B141969) derivatives. rsc.orgNovel antibacterial agents. rsc.org
Oxazolidinone-fused TetrahydroisoquinolineMulti-step synthesis involving intramolecular cyclization. ebi.ac.ukConformationally restricted analogues of bioactive molecules. ebi.ac.uk
Imidazo[2,1-b]oxazoleIntramolecular cyclization of N-alkenyl-oxazolidinones.Access to novel heterocyclic scaffolds.
Pyrrolo[2,1-b]oxazole1,3-Dipolar cycloaddition of azomethine ylides derived from the oxazolidine.Construction of polycyclic nitrogen-containing compounds.

Functionalization for Specific Reagent Design (e.g., coupling reagents)

The this compound scaffold can be strategically functionalized to create chiral reagents for asymmetric synthesis. While not extensively documented for this specific scaffold in the context of coupling reagents, the principles of reagent design can be applied. The chiral environment provided by the oxazolidine ring can be exploited to induce stereoselectivity in a variety of chemical transformations.

For instance, by introducing a phosphine (B1218219) moiety onto the oxazolidine scaffold, a chiral ligand for transition metal-catalyzed reactions could be designed. The stereochemistry of the C5-methyl group would create a chiral pocket around the metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation or cross-coupling. Similarly, the introduction of a Lewis acidic or basic functional group could lead to the development of a chiral catalyst for reactions like the Diels-Alder or Michael addition.

The design of such reagents would involve the synthesis of an oxazolidine derivative with a functional handle that allows for the attachment of the desired reactive group. For example, a C5-hydroxymethyl group could be converted to a leaving group, allowing for the introduction of a phosphine or amine group through nucleophilic substitution. Alternatively, an N-functionalized derivative could be prepared where the substituent on the nitrogen atom carries the reactive moiety. The conformational rigidity of the oxazolidine ring would be a key feature in transmitting the chiral information from the C5 stereocenter to the reactive site of the reagent.

The table below outlines potential strategies for the functionalization of the this compound scaffold for reagent design.

Functional Group IntroducedPosition of FunctionalizationPotential Reagent TypeApplication in Asymmetric Synthesis
PhosphineC5-side chain or N-substituentChiral ligand for transition metalsAsymmetric hydrogenation, cross-coupling.
Amine/ThioureaC5-side chain or N-substituentChiral organocatalystMichael addition, aldol reaction.
Lewis Acidic Moiety (e.g., boronic ester)N-aryl substituentChiral Lewis acid catalystDiels-Alder reaction, carbonyl additions.
N-oxideRing NitrogenChiral oxidant or Lewis base catalystAsymmetric oxidation, kinetic resolution.

Design of Conformationally Restricted Analogues

The design of conformationally restricted analogues of the this compound scaffold is a sophisticated strategy to enhance its utility in various applications, particularly in medicinal chemistry and asymmetric catalysis. By reducing the conformational flexibility of the molecule, it is possible to pre-organize the structure into a specific three-dimensional arrangement that is optimal for a desired interaction, be it with a biological target or as a chiral ligand.

One common approach to creating conformationally restricted analogues is through the introduction of fused ring systems, as discussed in section 8.3. For example, the fusion of an oxazolidinone ring with a tetrahydroisoquinoline scaffold results in a rigid, polycyclic system where the relative orientation of the substituents is well-defined. ebi.ac.uk This conformational constraint can lead to improved selectivity and potency in biological assays.

The design of these rigid analogues often relies on computational modeling to predict the most stable conformations and to guide the synthetic efforts. The goal is to create a molecule that maintains the key features of the parent this compound scaffold while minimizing conformational ambiguity. This can lead to a better understanding of structure-activity relationships and the development of more effective chiral auxiliaries, ligands, and therapeutic agents.

The following table provides examples of strategies for designing conformationally restricted analogues.

Design StrategyStructural ModificationDesired Outcome
Ring FusionIntroduction of a second fused ring (e.g., tetrahydroisoquinoline). ebi.ac.ukRigid bicyclic or polycyclic scaffold with a well-defined 3D structure.
Steric ButtressingIntroduction of bulky substituents on the N-atom or C4-position.Restricted rotation around key single bonds, favoring a specific ring pucker.
Intramolecular Hydrogen BondingIntroduction of functional groups capable of forming an internal hydrogen bond.Locking the conformation through a non-covalent interaction.
Introduction of UnsaturationCreation of a double bond within a fused ring system.Planarization of a portion of the molecule, reducing degrees of freedom.

Future Research Trajectories and Emerging Applications in Stereoselective Chemistry

Development of Novel Catalytic Systems Employing (5S)-5-Methyl-1,3-oxazolidine-derived Ligands

Future research is poised to explore the derivatization of the this compound core to create a new generation of chiral ligands for asymmetric catalysis. The strategic placement of the methyl group at the C5 position offers a distinct stereochemical environment that can be harnessed to induce high levels of enantioselectivity in metal-catalyzed reactions.

Key areas of investigation will likely include:

Synthesis of Bidentate and Tridentate Ligands: Modification of the nitrogen atom at the N3 position to incorporate phosphine (B1218219), amine, or other coordinating moieties could yield a versatile library of ligands. The inherent chirality of the oxazolidine (B1195125) ring would serve as the primary source of asymmetric induction.

Application in Cross-Coupling Reactions: These novel ligands could be screened for their efficacy in a range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Immobilization on Solid Supports: To enhance recyclability and facilitate use in flow chemistry systems, future work could focus on anchoring these this compound-derived ligands to solid supports such as polymers or silica (B1680970) gel.

A summary of potential ligand types and their target applications is presented in the table below.

Ligand TypePotential Coordinating AtomsTarget Catalytic Applications
P,N-LigandsPhosphorus, NitrogenAsymmetric Hydrogenation, Allylic Alkylation
N,N-LigandsNitrogen, NitrogenAsymmetric Cyclopropanation, C-H Activation
N,O-LigandsNitrogen, OxygenLewis Acid Catalysis, Aldol (B89426) Reactions

Exploration of New Asymmetric Reactions Enabled by the this compound Chiral Scaffold

The this compound scaffold has significant potential as a chiral auxiliary to direct the stereochemical outcome of a wide array of asymmetric transformations. While oxazolidinones are well-established in reactions like aldol additions, the unique structural features of this non-carbonyl derivative could unlock novel reactivity. nih.gov

Future research should focus on:

Diastereoselective Conjugate Additions: Attaching various functional groups to the nitrogen atom could allow the oxazolidine to serve as a chiral director for the conjugate addition of nucleophiles to α,β-unsaturated systems.

Asymmetric Radical Reactions: The development of methods to control stereochemistry in radical reactions is a significant challenge. acs.org The this compound auxiliary could be investigated for its ability to influence the facial selectivity of radical additions.

Photochemical Transformations: Exploring the use of this chiral scaffold in asymmetric photochemical reactions, such as [2+2] cycloadditions, could open up new avenues for the synthesis of complex chiral molecules.

The table below outlines potential asymmetric reactions where the this compound scaffold could be employed as a chiral auxiliary.

Reaction ClassSubstrate TypePotential Outcome
Michael Additionα,β-Unsaturated Esters/KetonesEnantioselective 1,4-addition
Diels-Alder ReactionDienes and DienophilesDiastereoselective Cycloaddition
Radical CyclizationUnsaturated PrecursorsStereocontrolled Ring Formation

Mechanistic Refinements for Optimizing Stereochemical Outcomes

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective asymmetric transformations. Future research should leverage both experimental and theoretical approaches to elucidate the transition states and intermediates in reactions mediated by the this compound scaffold.

Key areas for mechanistic investigation include:

Spectroscopic Studies: The use of in-situ NMR and IR spectroscopy to monitor reaction progress and identify key intermediates.

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps and the influence of various reaction parameters on stereoselectivity.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states and predict the most likely stereochemical outcomes. acs.org A thorough understanding of the factors governing stereoselectivity will allow for the fine-tuning of reaction conditions to maximize the yield of the desired enantiomer.

Integration of Computational Methods for De Novo Design of Oxazolidine-Based Chiral Systems

The integration of computational chemistry offers a powerful tool for accelerating the discovery and optimization of new chiral catalysts and auxiliaries based on the this compound framework.

Future directions in this area include:

Virtual Ligand Screening: Using computational docking and molecular dynamics simulations to screen virtual libraries of this compound derivatives for their potential as ligands in various catalytic reactions.

Predictive Modeling of Enantioselectivity: Developing quantitative structure-activity relationship (QSAR) models to predict the enantioselectivity of reactions based on the structural features of the oxazolidine-derived ligand or auxiliary.

De Novo Catalyst Design: Employing advanced computational algorithms to design novel chiral catalysts from the ground up, incorporating the this compound scaffold as a key building block.

Scalable and Sustainable Manufacturing Processes for Enantiopure this compound Derivatives

For the this compound scaffold to find widespread application in industry, the development of scalable and sustainable manufacturing processes for its enantiopure derivatives is essential.

Future research in this area should focus on:

Biocatalytic Routes: Exploring the use of enzymes for the enantioselective synthesis of key intermediates, which can offer high selectivity under mild reaction conditions.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

The table below summarizes key strategies for the sustainable production of this compound derivatives.

StrategyKey Advantages
Enzymatic ResolutionHigh enantioselectivity, mild conditions
Continuous Flow ManufacturingImproved scalability, safety, and control
Use of Renewable FeedstocksReduced environmental impact

Q & A

Q. What are the recommended protocols for synthesizing (5S)-5-Methyl-1,3-oxazolidine with stereochemical control?

  • Methodological Answer : Stereoselective synthesis can be achieved using chiral precursors or catalysts. For example, (S)-vinylglycinol derivatives have been employed to generate enantiomerically pure 1,3-oxazolidines via [2-tributylstannyl-1,3-oxazolidine intermediates]( ). Key steps include:
  • Asymmetric alkylation or cyclization under inert conditions.
  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry .
  • Characterization of enantiomeric purity via polarimetry or chiral HPLC.

Q. How can the crystal structure and intermolecular interactions of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using programs like SHELXL (part of the SHELX suite) ensures accurate structural resolution . Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding, π-stacking) by mapping normalized contact distances . For example, a related oxazolidine derivative showed C–H···O interactions contributing to lattice stability .

Q. What thermodynamic properties are critical for understanding the stability of this compound?

  • Methodological Answer : Phase transition enthalpies (sublimation, vaporization) are essential. For structurally similar oxazolidines, vaporization enthalpies (ΔHvap) were measured via transpiration methods, yielding 52.4 ± 0.9 kJ/mol at 298 K . Differential scanning calorimetry (DSC) can assess melting points and decomposition temperatures.

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

  • Methodological Answer : Discrepancies in spectroscopic or thermodynamic data require validation through:
  • Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR frequencies. Compare results with experimental data to identify outliers .
  • Molecular dynamics simulations to model solvent effects or conformational flexibility.
  • Cross-validation using multiple techniques (e.g., SC-XRD for geometry vs. NMR for dynamic behavior) .

Q. What strategies enable enantioselective functionalization of this compound for bioactive derivatives?

  • Methodological Answer :
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings to install substituents without racemization.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers in prochiral precursors .
  • Metal-binding studies : Derivatives like (5S)-3-anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione have shown metal-binding activity, suggesting potential as enzyme inhibitors .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Test for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization.
  • Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., metalloenzymes) based on structural analogs .
  • ADMET profiling : Evaluate solubility (shake-flask method), metabolic stability (liver microsomes), and toxicity (MTT assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.